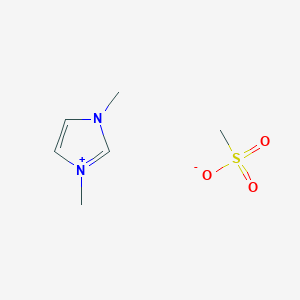
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine
Descripción general
Descripción
2-Chloro-5-(4-ethoxycarbonylbenzoyl)pyridine, also known as CECBP, is an organic compound that has been used in various scientific research applications. It is a heterocyclic compound with a pyridine ring and a benzoyl group. It is a colorless solid that is soluble in water and alcohols. CECBP is commonly used in organic synthesis and as a reagent in laboratory experiments.
Aplicaciones Científicas De Investigación
Fluorescent Probes for Mercury Ion Detection
Coordination Chemistry
In the field of coordination chemistry, Tulloch et al. (2001) explored the use of pyridine N-functionalized carbene ligands to synthesize copper(I) imidazol-2-ylidene complexes, illustrating the versatility of pyridine derivatives in forming metal complexes with potential applications in catalysis and material science (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, Eastham, 2001).
Thermotropic Liquid Crystals
Furthermore, the synthesis and study of thermotropic liquid crystals based on 2-hydroxypyridine ester cores, as researched by Hagar et al. (2020), highlight the compound's application in the design of new liquid crystal materials. These materials exhibit phase behavior dependent on the length of the alkoxy chain and polarity, underscoring the role of pyridine derivatives in advancing materials science (Hagar, Ahmed, Saad, 2020).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives to evaluate their in vitro antimicrobial activity, demonstrating modest activity against various bacterial and fungal strains. This research indicates the potential of pyridine derivatives in the development of new antimicrobial agents (Patel, Agravat, Shaikh, 2011).
Nonlinear Optical Materials
Evans and Lin (2001) reported on the crystal engineering of zinc(II) and cadmium(II) coordination networks with p-pyridinecarboxylate bridging ligands for nonlinear optical materials. This work underscores the significance of pyridine derivatives in the development of materials with unique optical properties, contributing to advances in photonics and electronics (Evans, Lin, 2001).
Propiedades
IUPAC Name |
ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-2-20-15(19)11-5-3-10(4-6-11)14(18)12-7-8-13(16)17-9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDSPYFTYAWREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469850 | |
| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
CAS RN |
727409-20-3 | |
| Record name | Ethyl 4-(6-chloropyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(E)-(5-Bromo-3-methoxy-2H-pyrrol-2-ylidene)methyl]-N-ethylethanamine](/img/structure/B1610072.png)
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-2-sulfinic acid](/img/structure/B1610076.png)







